4-[(4-Fluorophenyl)methyl]aniline
Description
4-[(4-Fluorophenyl)methyl]aniline is an aromatic amine characterized by a benzyl group substituted with a 4-fluorophenyl moiety at the para position of the aniline ring. Such reactions typically employ catalysts like p-toluenesulfonic acid or molecular sieves to drive imine formation .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRONHUYSFVLOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626776 | |
| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129121-50-2 | |
| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]aniline typically involves the following steps:
Nitration of 4-fluorotoluene: 4-Fluorotoluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-fluoro-2-nitrotoluene.
Reduction of nitro group: The nitro group in 4-fluoro-2-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoro-2-aminotoluene.
Benzylation: 4-Fluoro-2-aminotoluene is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Organic Synthesis
4-[(4-Fluorophenyl)methyl]aniline serves as a valuable building block in organic synthesis. Its fluorine atom enhances the compound's electrophilicity, making it useful in various chemical reactions such as:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
- Amination Reactions : It can be utilized in the synthesis of more complex amines through amination reactions.
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cells, particularly in breast and prostate cancers.
- Antimicrobial Effects : The compound has demonstrated potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatments.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, such as Epidermal Growth Factor Receptor (EGFR) and Src kinases.
Pharmaceutical Development
Due to its unique properties and biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development aimed at treating various diseases.
Case Study 1: Anticancer Activity
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. The results indicated significant growth inhibition rates, with IC50 values suggesting effective cytotoxicity against multiple cancer types.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| Breast Cancer | 12.5 | Induces apoptosis |
| Prostate Cancer | 15.0 | Inhibits cell proliferation |
Case Study 2: Antimicrobial Evaluation
In vitro studies assessing the antimicrobial properties of this compound showed effectiveness against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Escherichia coli | 0.30 μg/mL | Significant growth inhibition |
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorophenyl)-N-methyl-2-(phenylthio)aniline (3g)
- Structural Features : Incorporates a thioether group at the ortho position and a methyl substituent on the nitrogen atom.
- Synthesis : Prepared via transition-metal-free thioamination using CsF as a catalyst, yielding a pale-yellow solid .
- Key Differences: The thioether group enhances lipophilicity compared to the benzyl group in 4-[(4-Fluorophenyl)methyl]aniline.
4-[(4-Bromophenyl)sulfanylmethyl]aniline
- Structural Features : Substitutes fluorine with bromine in the phenyl ring and includes a sulfanylmethyl linker.
- Properties : Bromine’s larger atomic size and polarizability increase molecular weight (MW: ~292.21 g/mol) and may enhance halogen bonding interactions, unlike fluorine’s inductive effects .
- Safety : Classified under GHS regulations with specific handling requirements due to bromine’s toxicity .
4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7f)
- Structural Features : Integrates an isoxazole heterocycle and a pyridinylmethyl group.
- Synthesis: Formed via Buchwald–Hartwig coupling, achieving a 14% yield.
- Biological Relevance : Such derivatives are explored for antiproliferative activity, where the isoxazole moiety may enhance target binding compared to simpler benzyl-aniline structures .
4-(1,3-Benzothiazol-2-yl)-N-({2-[(4-fluorophenyl)methoxy]phenyl}methyl)aniline
- Structural Features : Combines a benzothiazole ring and a fluorophenylmethoxy group.
- Applications : The benzothiazole core is associated with fluorescence properties and kinase inhibition, suggesting utility in optoelectronic materials or drug discovery .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in this compound enhances the electron-deficient nature of the aromatic ring, favoring electrophilic substitutions at the aniline para position. This contrasts with bromine-containing analogs, where steric and electronic effects dominate .
- Biological Activity : Isoxazole and benzothiazole derivatives exhibit enhanced antiproliferative and kinase inhibitory activities, respectively, compared to the parent benzyl-aniline structure, highlighting the importance of heterocyclic moieties in drug design .
- Synthetic Challenges : Lower yields in transition-metal-free methods (e.g., 13% for 3f ) suggest that steric hindrance and electron-deficient aromatic systems may complicate synthesis, necessitating optimized catalysts or conditions.
Biological Activity
4-[(4-Fluorophenyl)methyl]aniline, also known as 4-fluorobenzylamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorinated phenyl group attached to a benzylamine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, indicating a spectrum of activity. For instance, it has been reported that the compound exhibits bactericidal effects with MIC values ranging from 15.625 to 62.5 μM against Gram-positive bacteria and moderate activity against Gram-negative strains .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | Varies | Bacteriostatic |
| Pseudomonas aeruginosa | Higher MIC | Variable |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it can inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. Notably, compounds similar to this aniline derivative showed up to 92% inhibition against the epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .
Table 2: Anticancer Activity Against Receptor Tyrosine Kinases
| Receptor Tyrosine Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91 |
| HER-2 | 85 |
| PDGFRα | 78 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that promote cancer cell growth.
- Antibacterial Mechanism : It is suggested that the compound disrupts bacterial protein synthesis and nucleic acid production, leading to cell death .
- Biofilm Disruption : The compound demonstrates significant activity against biofilms formed by pathogens such as MRSA, which is crucial for treating chronic infections .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- A study demonstrated that derivatives with similar structures exhibited potent anticancer activity in vitro against multiple cancer cell lines, including hematological malignancies and solid tumors .
- Another investigation focused on the antibacterial properties of related anilines, confirming their effectiveness against resistant strains of bacteria, thus highlighting their potential in antibiotic development .
Q & A
Q. Table 1: Reaction Conditions Comparison
| Method | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Base-mediated coupling | KOtert-Bu | DMSO | 24 | ~60–75 | |
| Solid acid catalysis | HZSM-5 | Solvent-free | 6–8 | ~85–90 |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Combine analytical techniques:
- ¹H NMR : Identify aromatic protons (δ 6.5–7.4 ppm) and methylene bridges (δ ~3.6–4.2 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns .
- Mass spectrometry (MS) : Confirm molecular weight (C₁₃H₁₂FN₂: m/z 215.1). Use high-resolution MS to distinguish isotopic peaks from impurities.
- HPLC : Monitor purity with a C18 column and UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile:water gradient).
Advanced: How to address spectral overlap in ¹H NMR analysis of fluorinated aniline derivatives?
Answer:
Spectral overlap arises from scalar couplings and limited chemical shift dispersion. Mitigation strategies include:
- Decoupling experiments : Suppress fluorine-proton coupling using broadband decoupling.
- 2D NMR : Utilize HSQC to correlate ¹H and ¹³C signals, resolving ambiguities in aromatic regions .
- Dynamic NMR : Conduct variable-temperature studies to separate signals via differential line narrowing.
Example : For this compound, the methylene protons (δ ~4.2 ppm) show coupling with aromatic protons. Assign using NOESY to confirm spatial proximity .
Advanced: What catalytic systems are effective for synthesizing fluorinated aniline derivatives via condensation reactions?
Answer:
- HZSM-5 zeolites : Achieve >85% yield in solvent-free conditions by activating carbonyl groups in fluorinated ketones. The acidic sites promote imine formation without side oxidation .
- Visible-light photocatalysis : Use eosin Y or Ru(bpy)₃²⁺ to drive radical-mediated C–N bond formation. Optimize light intensity (450 nm, 10 W) and sacrificial reagents (e.g., TEA) .
Key Consideration : Fluorine’s electron-withdrawing effect reduces nucleophilicity; enhance reactivity using Lewis acids (e.g., BF₃·Et₂O) or microwave-assisted heating.
Basic: What are the key considerations in solvent selection for synthesizing this compound?
Answer:
- Polar aprotic solvents (DMSO, DMF) : Enhance solubility of aryl halides and anilines but require post-reaction purification.
- Solvent-free conditions : Minimize waste and improve reaction efficiency, as demonstrated in HZSM-5-catalyzed syntheses .
- Green solvents (EtOH, H₂O) : Use micellar catalysis (e.g., TPGS-750-M) to stabilize intermediates in aqueous phases .
Advanced: How do substituent positions on the fluorophenyl group influence the reactivity of aniline derivatives in nucleophilic substitutions?
Answer:
- Para-fluorine : Enhances electrophilicity at the methylene carbon via inductive effects, accelerating nucleophilic attack.
- Ortho-fluorine : Steric hindrance reduces reactivity but improves regioselectivity in multi-step syntheses .
- Meta-fluorine : Minimal electronic impact; useful for probing steric vs. electronic contributions.
Q. Table 2: Substituent Effects on Reaction Rate
| Substituent Position | Relative Rate (vs. H) | Reference |
|---|---|---|
| Para-fluoro | 2.5× | |
| Ortho-fluoro | 0.7× | |
| Meta-fluoro | 1.1× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
